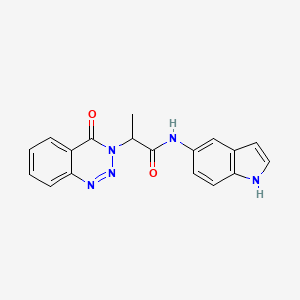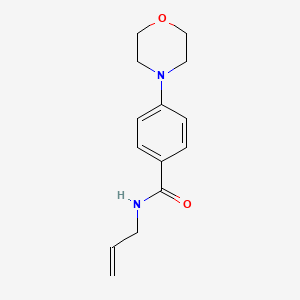
N-allyl-4-(4-morpholinyl)benzamide
Overview
Description
N-allyl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.136827821 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
N-allyl-4-(4-morpholinyl)benzamide derivatives serve as substrates or ligands in asymmetric synthesis. For example, they are involved in Mo-catalyzed asymmetric allylic alkylations, producing products with excellent enantioselectivities. These products can be further modified via double bond chemistry, including metathesis, to yield alpha-hydroxyamides after hydrolysis under basic conditions (Trost, Dogra, & Franzini, 2004). Similarly, they have been utilized in the palladium-catalyzed, enantioselective synthesis of chiral allylic amines, where ferrocenyloxazoline palladacycle catalysts facilitated the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates to yield chiral allylic N-(4-methoxyphenyl)benzamides with high yield and good enantiomeric excess (Anderson, Donde, Douglas, & Overman, 2005).
Material Science and Sensor Technology
In materials science, derivatives of this compound have been investigated for their potential in creating fluorescent sensors for detecting water content in organic solvents. The solvatochromic feature of these derivatives makes them suitable for incorporation into sensors that exhibit changes in fluorescence intensity in response to varying water contents, providing a method for precise and rapid water content determination with potential applications in industrial and environmental monitoring (Niu, Qin, Zeng, Gui, & Guan, 2007).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, this compound derivatives have been explored for their biological activities. For instance, derivatives have shown antiproliferative activities against various cancer cell lines, indicating their potential as novel antiproliferative agents. The structure-activity relationship (SAR) analysis of these compounds has contributed to understanding their mechanism of action, particularly their ability to block specific signaling pathways and induce apoptosis in cancer cells (Wang, Xu, Xin, Lu, & Zhang, 2015).
Properties
IUPAC Name |
4-morpholin-4-yl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-7-15-14(17)12-3-5-13(6-4-12)16-8-10-18-11-9-16/h2-6H,1,7-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUAOPHKRNDBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4519559.png)
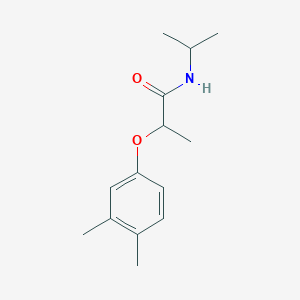
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4519589.png)
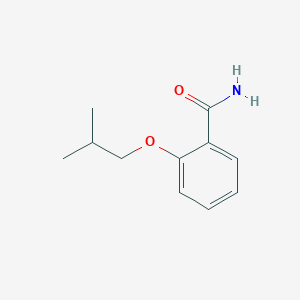
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B4519611.png)
![1-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4519613.png)
![2-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B4519621.png)
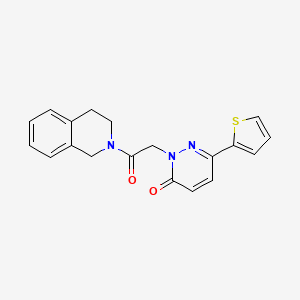
![{4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4519632.png)
![2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4519663.png)
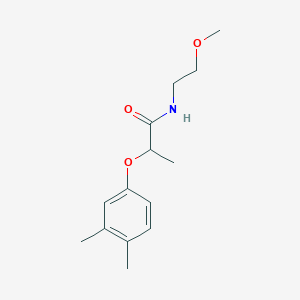
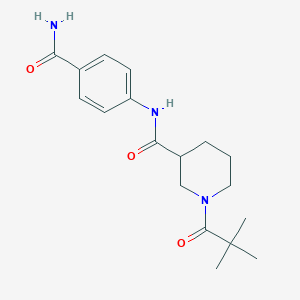
![1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B4519675.png)
